molecular formula C17H14ClN3O B2579726 2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide CAS No. 882223-89-4

2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide

Cat. No.: B2579726
CAS No.: 882223-89-4
M. Wt: 311.77
InChI Key: GJSOCNYKVHSXCX-UHFFFAOYSA-N
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Description

2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a pyrazole ring substituted with phenyl groups at positions 2 and 5, and a chloroacetamide group at position 3. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide typically involves the reaction of 2,5-diphenylpyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,5-diphenylpyrazol-3-yl)ethanamide
  • 2-chloro-N-(2,5-diphenylpyrazol-3-yl)propionamide
  • 2-chloro-N-(2,5-diphenylpyrazol-3-yl)butanamide

Uniqueness

2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the chloroacetamide group. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-12-17(22)19-16-11-15(13-7-3-1-4-8-13)20-21(16)14-9-5-2-6-10-14/h1-11H,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSOCNYKVHSXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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